Glucoraphanin potassium salt, HPLC Grade
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Overview
Description
Glucoraphanin (potassium salt) is a natural glycosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is known for its health-promoting properties, particularly its role as a precursor to sulforaphane, a potent antioxidant and anti-carcinogenic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoraphanin is synthesized from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin involves the extraction from cruciferous vegetables, particularly broccoli. Enhanced-glucoraphanin broccoli cultivars have been developed to contain higher levels of this compound .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes hydrolysis by the enzyme myrosinase to produce sulforaphane . This reaction is crucial as sulforaphane is the active form that exerts various biological effects.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase enzyme under mild conditions .
Major Products: The primary product of glucoraphanin hydrolysis is sulforaphane, which has been extensively studied for its health benefits .
Scientific Research Applications
Glucoraphanin has a wide range of applications in scientific research, including:
Mechanism of Action
Glucoraphanin exerts its effects primarily through its conversion to sulforaphane by the enzyme myrosinase . Sulforaphane activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which induces the expression of phase II detoxification enzymes . These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress .
Comparison with Similar Compounds
Glucobrassicin: Another glucosinolate found in cruciferous vegetables, which is converted to indole-3-carbinol.
Uniqueness: Glucoraphanin is unique due to its high abundance in broccoli and its conversion to sulforaphane, which has potent antioxidant and anti-carcinogenic properties . This sets it apart from other glucosinolates that may not have the same level of health benefits or abundance in common vegetables .
Properties
IUPAC Name |
potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO10S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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